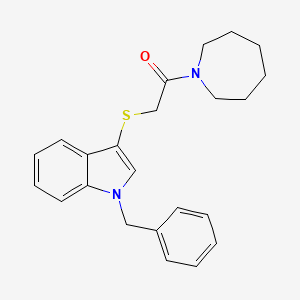

1-(azepan-1-yl)-2-((1-benzyl-1H-indol-3-yl)thio)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(azepan-1-yl)-2-((1-benzyl-1H-indol-3-yl)thio)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a thioether derivative of the indole family and has been shown to exhibit promising results in various scientific studies. In

Aplicaciones Científicas De Investigación

Synthetic Applications

The study by Nakajima et al. (2012) focuses on the identification and analysis of new compounds found in unregulated drugs, including an azepane isomer, highlighting the importance of such structures in forensic toxicology and drug discovery (Nakajima et al., 2012). Another research by Kui Zhang et al. (2019) discusses a phosphine-catalyzed intermolecular cyclization for constructing benzo[b]azepin-3-ones, demonstrating the compound's role in facilitating novel synthetic pathways (Zhang et al., 2019).

Antimicrobial and Anticancer Activities

Verma et al. (2015) synthesized derivatives related to the structure of interest and evaluated their antimicrobial and anticancer activities, providing insights into the therapeutic potential of such compounds (Verma et al., 2015).

Photoinduced Reactions

Jin Zhang et al. (2017) describe a photoinduced direct oxidative annulation of specific ethanones, shedding light on the photoreactivity of compounds with similar structures and their potential applications in creating polyheterocyclic compounds (Zhang et al., 2017).

Structure-Activity Relationships

Roxburgh et al. (2001) explore the structure-activity relationships of cetiedil analogues, including azepan-2-ylidene derivatives, for blocking calcium-activated potassium ion permeability in erythrocytes, contributing to the understanding of their pharmacological properties (Roxburgh et al., 2001).

Hydrogen-Bonding Patterns

A study by Balderson et al. (2007) on enaminones, including azepan-2-ylidene analogues, reveals intricate hydrogen-bonding patterns, highlighting the importance of such structural features in molecular design (Balderson et al., 2007).

Cycloaddition Reactions

Saito et al. (1986) investigate the cycloaddition reactions of 1-ethoxycarbonyl-1H-azepine, providing valuable information on the reactivity of azepine derivatives and their potential applications in organic synthesis (Saito et al., 1986).

Propiedades

IUPAC Name |

1-(azepan-1-yl)-2-(1-benzylindol-3-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2OS/c26-23(24-14-8-1-2-9-15-24)18-27-22-17-25(16-19-10-4-3-5-11-19)21-13-7-6-12-20(21)22/h3-7,10-13,17H,1-2,8-9,14-16,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIKJGOTCLTWPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(azepan-1-yl)-2-((1-benzyl-1H-indol-3-yl)thio)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Methoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2676749.png)

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-fluorophenyl)benzamide](/img/structure/B2676751.png)

![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2676753.png)

![8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2676755.png)

![Ethyl 2-(5-chlorothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2676760.png)

![tert-Butyl 1-(trifluoromethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2676762.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2676763.png)

![2-[(Cyclopropylcarbonyl)amino]benzamide](/img/structure/B2676764.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2676765.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2676770.png)

![(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid](/img/structure/B2676772.png)